molecular formula C12H17NO5 B13389813 (2R,3S,4R,5S,6S)-2-(4-Aminophenoxy)-6-methyl-tetrahydropyran-3,4,5-triol

(2R,3S,4R,5S,6S)-2-(4-Aminophenoxy)-6-methyl-tetrahydropyran-3,4,5-triol

Cat. No.: B13389813
M. Wt: 255.27 g/mol
InChI Key: CITVZWPAGDTXQI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Aminophenyl b-L-fucopyranoside typically involves the reaction of 4-aminophenol with b-L-fucopyranosyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Aminophenyl b-L-fucopyranoside undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Aminophenyl b-L-fucopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex carbohydrates and glycosides, which are important for studying carbohydrate-protein interactions.

    Biology: This compound is utilized in the development of biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research involving 4-Aminophenyl b-L-fucopyranoside includes its potential use in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: It is employed in the production of specialty chemicals and as a reference standard in analytical laboratories

Mechanism of Action

The mechanism of action of 4-Aminophenyl b-L-fucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows for the formation of hydrogen bonds and electrostatic interactions, facilitating binding to active sites. This compound can modulate biochemical pathways by inhibiting or activating enzymes, depending on the context of its use .

Comparison with Similar Compounds

4-Aminophenyl b-L-fucopyranoside can be compared with other similar compounds, such as:

The uniqueness of 4-Aminophenyl b-L-fucopyranoside lies in its specific sugar moiety, which imparts distinct biochemical properties and makes it suitable for targeted research applications.

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3

InChI Key

CITVZWPAGDTXQI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O

Origin of Product

United States

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